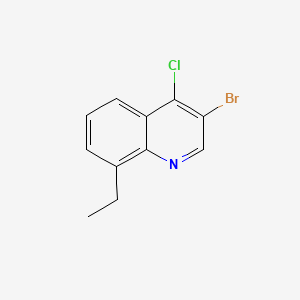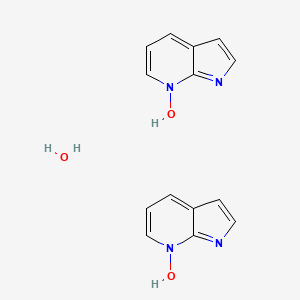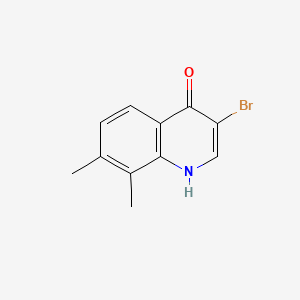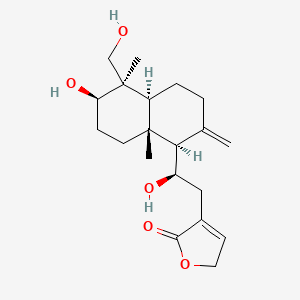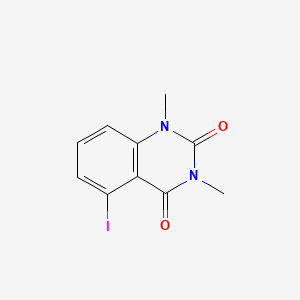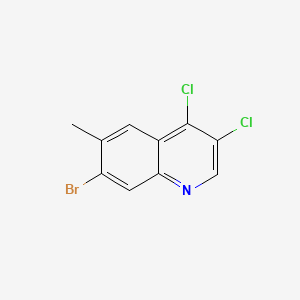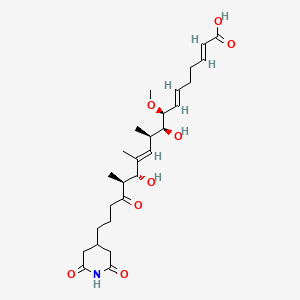
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid is a natural product derived from the bacterium Streptomyces platensis. It is structurally related to migrastatin and isomigrastatin, and it is known for its potential as an inhibitor of tumor cell migration . This compound has garnered significant attention in the field of medicinal chemistry due to its unique structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dorrigocin A analogues has been achieved from tri-O-acetyl-D-glucal. The synthetic route involves the combination of cross metathesis of ethyl 6-heptenoate with a glycal derivative and a subsequent allylic rearrangement-alkene isomerization reaction (Perlin reaction) . This method allows for the preparation of dorrigocin A analogues in parallel with migrastatin analogues, facilitating structure-activity studies.
Industrial Production Methods: (2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid is produced by the bacterium Streptomyces platensis through a biosynthetic machinery featuring an acyltransferase-less type I polyketide synthase . The production involves the fermentation of Streptomyces platensis under specific conditions to yield dorrigocin A and related compounds.
Chemical Reactions Analysis
Types of Reactions: (2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues for further study.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of dorrigocin A include ethyl 6-heptenoate, glycal derivatives, and catalysts for cross metathesis and allylic rearrangement-alkene isomerization reactions . The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions involving dorrigocin A include various analogues with modified structures. These analogues are evaluated for their biological activities, particularly their ability to inhibit tumor cell migration .
Scientific Research Applications
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, dorrigocin A and its analogues are studied for their potential as anti-cancer agents due to their ability to inhibit tumor cell migration . In biology, dorrigocin A is used to study cell migration mechanisms and the effects of glutarimide-containing polyketides on cellular processes
Mechanism of Action
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid exerts its effects by inhibiting a carboxylmethyltransferase involved in the processing of Ras-related proteins . This inhibition affects the localization and function of these proteins, leading to the suppression of tumor cell migration. The compound targets specific molecular pathways involved in cell migration, making it a valuable tool for studying these processes and developing new therapeutic strategies.
Comparison with Similar Compounds
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid is structurally related to migrastatin, isomigrastatin, and other glutarimide-containing polyketides . These compounds share similar biological activities, such as the inhibition of tumor cell migration. dorrigocin A is unique in its specific structure and the particular pathways it targets. The similar compounds include:
- Migrastatin
- Isomigrastatin
- Lactimidomycin
- NK30424 A and B
These compounds, like dorrigocin A, are studied for their potential as anti-cancer agents and their effects on cellular processes.
Properties
CAS No. |
158446-29-8 |
|---|---|
Molecular Formula |
C27H41NO8 |
Molecular Weight |
507.624 |
IUPAC Name |
(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid |
InChI |
InChI=1S/C27H41NO8/c1-17(14-18(2)27(35)22(36-4)12-7-5-6-8-13-25(32)33)26(34)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,18-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,17-14+/t18-,19-,22+,26+,27+/m1/s1 |
InChI Key |
HJCZOTBHYAPUHT-LPYGBFRZSA-N |
SMILES |
CC(C=C(C)C(C(C)C(=O)CCCC1CC(=O)NC(=O)C1)O)C(C(C=CCCC=CC(=O)O)OC)O |
Synonyms |
dorrigocin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanon](/img/structure/B598342.png)
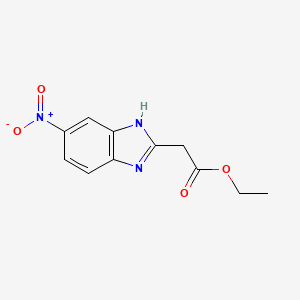
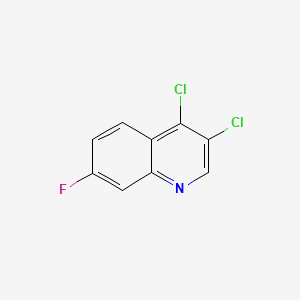
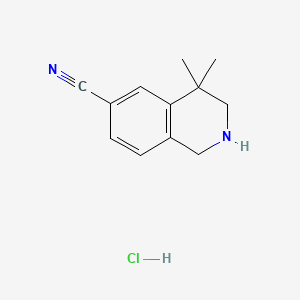
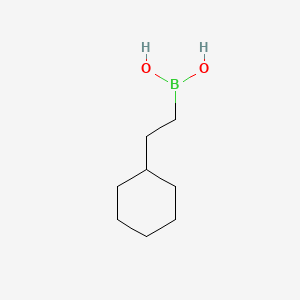
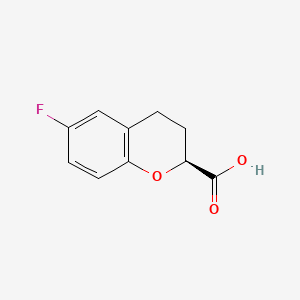
![3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598352.png)
